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Introduction
The biosynthesis of triacylglycerol (TAG), the primary storage lipid in plants, is a critical process

for energy storage, particularly in seeds. For many years, the acyl-CoA-dependent Kennedy

pathway, with Diacylglycerol Acyltransferase (DGAT) as the terminal enzyme, was considered

the sole route for TAG synthesis. However, the discovery of an alternative, acyl-CoA-

independent pathway mediated by Phospholipid:Diacylglycerol Acyltransferase (PDAT) has

significantly advanced our understanding of lipid metabolism in plants. This guide provides a

comprehensive overview of the discovery, characterization, and functional analysis of the

PDAT gene in plants, intended for researchers and professionals in the fields of plant science

and drug development.

Discovery and Initial Identification
The existence of an acyl-CoA-independent pathway for TAG synthesis was first reported in

2000. Researchers identified an enzymatic activity in microsomal preparations from oilseeds

like sunflower (Helianthus annuus), castor bean (Ricinus communis), and Crepis palaestina

that could transfer an acyl group from a phospholipid to diacylglycerol (DAG) to form TAG.[1][2]

[3] This enzyme was named Phospholipid:Diacylglycerol Acyltransferase (PDAT).[3]
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Concurrently, the gene encoding this enzyme was identified in yeast (Saccharomyces

cerevisiae) and was found to be homologous to the mammalian lecithin:cholesterol

acyltransferase (LCAT).[1][2][4] This discovery provided the first molecular evidence for the

PDAT enzyme. A subsequent search of the Arabidopsis thaliana genome identified a gene,

At5g13640, as the closest homolog to the yeast PDAT, marking the cloning of the first plant

PDAT gene.[4]

The Role of PDAT in Triacylglycerol Biosynthesis
PDAT catalyzes the final step in an acyl-CoA-independent pathway of TAG synthesis. It

transfers an acyl group from the sn-2 position of a phospholipid, most commonly

phosphatidylcholine (PC), to the sn-3 position of DAG, yielding TAG and a lysophospholipid.[1]

[5][6][7] This pathway is distinct from the canonical Kennedy pathway, where DGAT utilizes an

acyl-CoA molecule as the acyl donor.

The PDAT pathway is particularly significant for incorporating fatty acids that are modified on

the PC backbone (e.g., through desaturation) into the TAG pool. This provides a direct route for

polyunsaturated fatty acids to be channeled into storage lipids.[2]
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Caption: Triacylglycerol (TAG) synthesis via DGAT and PDAT pathways.

Gene and Protein Characterization
Gene Family and Homologs
Phylogenetic analyses have shown that PDAT genes are evolutionarily conserved and present

in all major green plant lineages, from algae to eudicots.[1] In many species, PDAT exists as a

small gene family. For instance, Arabidopsis thaliana has two homologous genes, AtPDAT1

(At5g13640) and AtPDAT2 (At3g44830).[1][7] Castor bean also possesses three identified

PDAT genes.[2][8]

Subcellular Localization
The PDAT enzyme is localized to the endoplasmic reticulum (ER).[8][9] This has been

confirmed through experiments involving the fusion of PDAT proteins with fluorescent reporters

like Yellow Fluorescent Protein (YFP) and subsequent visualization using confocal microscopy.

[8][10] Its localization in the ER is consistent with its role in TAG synthesis, which primarily

occurs in this organelle.

Substrate Specificity
A key characteristic of the PDAT enzyme is its substrate preference. In vitro enzyme assays

have demonstrated that PDAT activity is highly dependent on the acyl composition of the

phospholipid donor. It shows a preference for transferring acyl groups with multiple double

bonds or those containing hydroxy or epoxy groups.[4] This specificity is thought to be crucial

for the accumulation of unusual fatty acids in the seed oils of certain plants, such as ricinoleic

acid in castor bean and vernolic acid in Crepis palaestina.[3]

Tissue-Specific Expression
The expression of PDAT genes varies across different plant tissues and developmental stages.

In Arabidopsis, AtPDAT1 is predominantly expressed in vegetative tissues, while AtPDAT2

shows significantly higher expression in seeds.[1] However, studies have also shown that

PDAT1 plays a more critical role in TAG synthesis in growing leaves compared to senescing
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leaves.[11][12] In plants that accumulate high levels of unusual fatty acids, PDAT transcripts

are found at much higher levels in developing seeds.[13]

Functional Analysis Through Genetic Manipulation
The in vivo function of PDAT has been extensively studied using genetic approaches, primarily

in the model plant Arabidopsis thaliana.

Overexpression Studies
Initial studies involving the overexpression of AtPDAT1 in Arabidopsis showed increased PDAT
activity in microsomal preparations.[4][6] However, this did not lead to significant changes in

the overall fatty acid or lipid composition in the seeds or vegetative tissues of these plants

under standard growth conditions.[4][6][14] In contrast, co-expression of PDAT1 with oleosin in

leaves was shown to boost TAG content to as high as 6.4% of the dry weight.[11] Furthermore,

overexpressing a castor bean PDAT1-2 in Arabidopsis significantly increased the accumulation

of hydroxy fatty acids, demonstrating its potential for metabolic engineering.[8][15]

Knockout and RNAi Studies
Characterization of T-DNA insertion mutants of AtPDAT1 (pdat1-1 and pdat1-2) revealed no

significant change in seed oil content or composition, suggesting functional redundancy with

other enzymes, namely DGAT1.[1]

The crucial and overlapping roles of PDAT1 and DGAT1 were revealed through the study of

double mutants. It was impossible to obtain viable double homozygous dgat1-1 pdat1-2 mutant

plants.[14][16] Further investigation showed that the double mutation led to sterile pollen that

lacked oil bodies, indicating that DGAT1 and PDAT1 are collectively essential for normal pollen

and seed development.[14] The use of RNA interference (RNAi) to silence PDAT1 in a dgat1-1

background (and vice-versa) resulted in a drastic reduction in seed TAG content, confirming

that these two enzymes are the primary contributors to TAG synthesis in Arabidopsis seeds.[6]

[14]
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Caption: Genetic interaction between DGAT1 and PDAT1 in Arabidopsis.

Role in Stress Response and Development
Beyond its role in storage lipid synthesis, PDAT is crucial for lipid homeostasis in various

developmental and environmental contexts.

Vegetative Growth: PDAT1 is critical for TAG biosynthesis in actively growing vegetative

tissues.[11][17] It plays a protective role by channeling excess or harmful fatty acids into the

TAG pool, thus preventing FFA-induced cell death.[17]

Temperature Stress: Both DGAT and PDAT family members are involved in TAG production

during high and low-temperature stress.[9] In plants lacking PDAT1, a decrease in TAG

accumulation is associated with reduced freezing tolerance.[9]

Pollen and Seed Development: As demonstrated by the double mutant studies, the

combined action of DGAT1 and PDAT1 is indispensable for the accumulation of TAG in

pollen grains and for overall seed development and viability.[14][17]
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Quantitative Data Summary
The following tables summarize key quantitative findings from functional genomics studies on

PDAT in Arabidopsis thaliana.

Table 1: Impact of Genetic Modification on Seed Oil Content in Arabidopsis

Genotype
Seed Oil Content
(% of Wild Type)

Key Finding Reference

pdat1 mutant ~100%

PDAT1 is not

essential for seed oil

content alone,

suggesting

redundancy.

[6]

dgat1 mutant 60-80%

DGAT1 is a major

contributor to seed oil,

but not the only one.

[14]

dgat1-1 with PDAT1

RNAi
< 20%

PDAT1 contributes

significantly to seed

oil, especially in the

absence of DGAT1.

[6][14]

pdat1-1 with DGAT1

RNAi
< 20%

Confirms the

overlapping and

essential roles of

DGAT1 and PDAT1.

[6]

Table 2: Impact of PDAT1 Overexpression on Leaf TAG Content
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Genotype /
Condition

Leaf TAG Content
(% of Dry Weight)

Key Finding Reference

Wild Type
~0.04% (developing

leaves)

Basal level of TAG in

vegetative tissue.
[12]

PDAT1

Overexpression
Increased

PDAT1 can enhance

TAG synthesis in

leaves.

[11]

PDAT1 + Oleosin Co-

expression
Up to 6.4%

Synergistic effect of

providing both the

enzyme and a stable

storage structure.

[11]

pdat1-2 mutant
~0.017% (57%

decrease)

PDAT1 is a major

contributor to TAG in

growing leaves.

[12]

Experimental Protocols
Protocol 1: PDAT Enzyme Activity Assay
This protocol is adapted from methodologies used in the initial characterization of PDAT.

Objective: To measure the transfer of a radiolabeled acyl group from a phospholipid donor to a

DAG acceptor.

Materials:

Microsomal protein fractions isolated from plant tissue.

[¹⁴C]-labeled phosphatidylcholine ([¹⁴C]-PC) as the acyl donor.

Diacylglycerol (DAG) as the acyl acceptor.

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 0.5 M sucrose).

Chloroform/Methanol/0.1 M KCl (2:1:0.8, v/v/v) for lipid extraction.
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TLC plates (e.g., Silica Gel 60).

TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 70:30:1, v/v/v).

Scintillation counter.

Procedure:

Reaction Setup: In a microfuge tube, combine 50-100 µg of microsomal protein with the

assay buffer.

Substrate Addition: Add [¹⁴C]-PC and DAG to the reaction mixture. The substrates are often

added in a small volume of ethanol to aid solubility.

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

Reaction Termination & Lipid Extraction: Stop the reaction by adding the

chloroform/methanol/KCl solution. Vortex thoroughly to extract the lipids into the organic

phase. Centrifuge to separate the phases.

Lipid Separation: Carefully collect the lower organic phase. Dry the lipid extract under a

stream of nitrogen gas. Resuspend the lipid extract in a small volume of chloroform.

Thin-Layer Chromatography (TLC): Spot the resuspended lipid extract onto a TLC plate

alongside a non-radioactive TAG standard. Develop the plate in the TLC solvent system until

the solvent front is near the top.

Quantification: Visualize the TAG standard (e.g., with iodine vapor). Scrape the silica from

the region corresponding to the TAG band into a scintillation vial. Add scintillation fluid and

measure the radioactivity (counts per minute) using a scintillation counter.

Calculation: Calculate the specific activity as nmol of [¹⁴C]-acyl group incorporated into TAG

per mg of protein per minute.

Protocol 2: Subcellular Localization using YFP Fusion
Constructs
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Objective: To visualize the subcellular location of a PDAT protein in plant cells.

Materials:

Agrobacterium tumefaciens strain (e.g., GV3101).

Plant expression vector (e.g., pEG101) containing a 35S promoter and a C-terminal YFP tag.

Nicotiana benthamiana plants for transient expression.

Confocal laser scanning microscope.

Procedure:

Cloning: Amplify the full-length coding sequence of the PDAT gene without the stop codon

using PCR. Clone the PCR product into the plant expression vector, in-frame with the YFP

tag.

Transformation: Transform the resulting PDAT::YFP construct into Agrobacterium

tumefaciens.

Agroinfiltration: Grow the transformed Agrobacterium culture and infiltrate the bacterial

suspension into the abaxial side of young, fully expanded leaves of N. benthamiana.

Incubation: Keep the infiltrated plants in a growth chamber for 2-3 days to allow for transient

expression of the fusion protein.

Microscopy: Excise a small section of the infiltrated leaf tissue. Mount it on a microscope

slide in a drop of water.

Visualization: Observe the leaf epidermal cells using a confocal microscope. Excite the YFP

with an argon laser (e.g., at 514 nm) and collect the emission (e.g., between 525-600 nm).

Analysis: The resulting fluorescence pattern reveals the subcellular localization of the PDAT
protein. A characteristic network pattern surrounding the nucleus is indicative of ER

localization.[8] Co-localization with a known ER marker can be used for confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b609875?utm_src=pdf-body
https://www.benchchem.com/product/b609875?utm_src=pdf-body
https://www.benchchem.com/product/b609875?utm_src=pdf-body
https://www.benchchem.com/product/b609875?utm_src=pdf-body
https://academic.oup.com/pcp/article/52/6/983/1872036
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify PDAT Homolog
(e.g., BLAST search)

Clone Full-Length cDNA

Construct Expression Vector
(e.g., PDAT::YFP)

Generate Transgenic Plants
(Overexpression / Knockout)

Subcellular Localization
(Agroinfiltration & Confocal Microscopy)

Functional Characterization Complete

Phenotypic Analysis
(Growth, Seed Set)

Biochemical Analysis

Lipid Profiling
(TAG Content, Fatty Acid Composition) Enzyme Activity Assays

Click to download full resolution via product page

Caption: General workflow for PDAT gene functional characterization.

Conclusion and Future Prospects
The discovery of the PDAT gene has fundamentally altered the model of lipid biosynthesis in

plants, revealing an elegant acyl-CoA-independent mechanism that works in concert with the

established Kennedy pathway. Genetic studies have unequivocally demonstrated that PDAT
and DGAT have overlapping and essential functions in TAG accumulation, crucial for pollen

and seed development. The unique substrate specificities of PDAT enzymes, particularly for

unusual and polyunsaturated fatty acids, make them prime targets for metabolic engineering

efforts aimed at improving the nutritional and industrial value of plant oils. Future research will
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likely focus on elucidating the regulatory networks that control PDAT expression and the

mechanisms that govern the metabolic channeling of fatty acids between the DGAT and PDAT
pathways. This knowledge will be instrumental in designing the next generation of oilseed

crops with tailored lipid profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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